1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Description

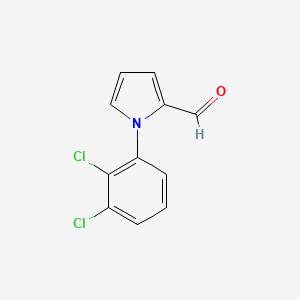

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted at the 1-position with a 2,3-dichlorophenyl group and at the 2-position with an aldehyde functional group. The compound’s molecular formula is inferred to be C₁₁H₇Cl₂NO, with a molecular weight approximating 240–260 g/mol, based on analogous compounds like 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (MW: 240.09) .

The aldehyde group at the pyrrole-2-position enhances reactivity, enabling its use as a precursor in condensation and nucleophilic addition reactions. Its dichlorophenyl substituent contributes to steric and electronic effects, influencing solubility, stability, and biological activity.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(11(9)13)14-6-2-3-8(14)7-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQOAMAPQFMPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the cyclization of 2,3-dichloroaniline with appropriate aldehyde precursors. One common method involves the reaction of 2,3-dichloroaniline with pyrrole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors is common to enhance efficiency. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methyl Substitutents : Chlorine atoms (electron-withdrawing) reduce electron density on the phenyl ring compared to methyl groups (electron-donating), affecting reactivity and interactions with biological targets .

- Positional Isomerism: The 2,3-dichloro substitution pattern may confer distinct steric hindrance compared to 3,5-dichloro or monosubstituted analogs, influencing binding affinity in medicinal chemistry applications .

Physicochemical Properties

- Solubility : Chlorinated derivatives (e.g., 2,3-dichloro) exhibit lower aqueous solubility compared to methyl-substituted analogs due to increased hydrophobicity .

- Thermal Stability : Aldehyde-containing pyrroles are generally thermally stable below 150°C, but decomposition pathways vary with substituent electronegativity .

Antioxidant and Antimicrobial Potential

- Antioxidant Activity : IC₅₀ values ranging from 25–100 μg/mL in DPPH assays, with electron-withdrawing groups (e.g., Cl) enhancing radical scavenging .

Biological Activity

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde, with the CAS number 383135-89-5, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C11H7Cl2NO

- Molecular Weight : 246.09 g/mol

- Structure : The compound features a pyrrole ring substituted with a dichlorophenyl group and an aldehyde functional group.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Multicomponent Reactions : A one-pot sequential multicomponent reaction involving in situ generated aldimines and succinaldehyde has been reported. This method allows for the efficient formation of pyrrole derivatives under mild conditions, yielding high purity products .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Structure-dependent studies have shown that derivatives can demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyrrole derivatives. For example, compounds with similar structures have been tested against A549 human lung cancer cells. Results showed that certain substitutions significantly reduced cell viability, indicating potential for development as anticancer agents .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | 21.2 (high activity) | |

| Similar Pyrrole Derivative | A549 | 63.4 (moderate activity) |

The biological activity is often attributed to the compound's ability to interact with cellular targets, potentially disrupting essential cellular processes. The presence of the pyrrole ring is critical for its biological efficacy, as it can participate in π-π stacking interactions with DNA or proteins.

Study on Antiviral Activity

A study examining a related pyrrole derivative demonstrated antiviral activity against enteroviruses. The structure-activity relationship indicated that specific substitutions enhanced the compound's efficacy against viral strains .

Synthesis and Biological Testing

In a recent study, researchers synthesized various pyrrole derivatives and tested their biological activities. Notably, one compound exhibited a significant reduction in viability of cancer cells compared to controls, suggesting that further exploration of this class could yield promising therapeutic candidates .

Q & A

Q. What are the common synthetic routes for 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, and what factors influence reaction yield?

The compound can be synthesized via Claisen-Schmidt condensation , where 2,3-dichlorophenylacetyl chloride reacts with pyrrole-2-carbaldehyde derivatives under basic conditions (e.g., NaOH or KOH). Alternative routes include nucleophilic substitution of 2,3-dichlorophenyl groups onto pyrrole precursors. Reaction yields (e.g., 85–98%) depend on solvent polarity, temperature control (often 60–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitution) .

Q. How is this compound characterized using spectroscopic methods?

- ¹H NMR : Key signals include a singlet at δ ~9.5 ppm (aldehyde proton), aromatic protons in the dichlorophenyl group (δ 7.2–7.8 ppm), and pyrrole ring protons (δ 6.3–6.9 ppm). Solvent choice (e.g., DMSO-d₆) resolves splitting patterns .

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) and ~3100 cm⁻¹ (aromatic C-H stretches) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., 244.05 g/mol for C₁₁H₇Cl₂NO) .

Q. What solvents and reaction conditions are optimal for purification?

Recrystallization from ethanol or methanol is preferred due to the compound’s moderate solubility in polar aprotic solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like unreacted dichlorophenyl intermediates .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., aldehyde group) and nucleophilic sites (pyrrole nitrogen). HOMO-LUMO gaps (~4.5–5.0 eV) indicate stability, while Mulliken charges on the dichlorophenyl group suggest steric and electronic effects on substitution reactions .

Q. How can contradictions in reported reaction yields (e.g., 85% vs. 98%) be resolved?

Analyze variables:

- Purity of starting materials : Trace moisture in dichlorophenylacetyl chloride reduces acylation efficiency.

- Catalyst loading : Excess AlCl₃ may promote side reactions (e.g., over-halogenation).

- Workup protocols : Incomplete neutralization of acidic byproducts can lower isolated yields .

Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?

Q. How do crystallographic studies resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (XRD) reveals bond angles (e.g., C-Cl bond distortion due to steric hindrance) and packing motifs (e.g., π-π stacking between dichlorophenyl groups). Compare with DFT-optimized geometries to validate computational models .

Methodological Guidance

Q. What analytical techniques validate the absence of toxic byproducts (e.g., polychlorinated dibenzodioxins)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.